molecular formula C13H14O4 B161559 Aloesol CAS No. 104871-04-7

Aloesol

Cat. No. B161559
M. Wt: 234.25 g/mol
InChI Key: ZYCNQWOKCMJKEZ-UHFFFAOYSA-N
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Description

Aloesol is a product derived from Aloe vera, a plant known for its medicinal properties . It is produced from Spanish organic crops located in a natural and sunny area in Malaga . Aloesol represents the idea of maximum quality of Aloe vera, which includes high-quality raw material, gentle harvesting process, perfect traceability, and innovative extractive technology .


Molecular Structure Analysis

The molecular structure of Aloesol is complex and is a subject of ongoing research . It is known to be a major metabolic compound in Aloe vera .


Chemical Reactions Analysis

Aloesol has been found to have multiple beneficial effects, including the potential to enhance the intestinal absorption and bioavailability of co-administered compounds . It also has anti-epileptic effects on glutamate-induced neuronal injury by suppressing the production of reactive oxygen species (ROS) .

Scientific Research Applications

Anticancer Potential

Aloesol, a constituent of Aloe, shows considerable promise in cancer treatment. Research indicates its effectiveness in scavenging free radicals, inhibiting the proliferation of cancer cells, and stimulating the immune system. This highlights Aloe's potential as a natural source in preventing and treating cancer (Harlev et al., 2012).

Bioactive Functions

Recent studies on aloesol have revealed its diverse bioactive functions. These include treatment of inflammation, immunomodulatory properties, effects on gastrointestinal function and ulcers, anti-diabetic activity, anti-cancer activity, anti-microbiological effects, and prevention of radiation effects on skin (Hua, 2007).

Antidiabetic Activity

Aloesol demonstrates significant antidiabetic properties. Clinical and experimental observations have shown its capability to lower blood glucose levels, suggesting a potential therapeutic use in diabetes management (Ghannam et al., 1986).

Analytical Determination

Advanced analytical methods have been developed for the determination of aloesol and other phenolic compounds in aloe species. These methods are crucial for ensuring the quality and consistency of aloe-based products (Okamura et al., 1996).

Extraction and Biological Activity

The extraction of aloesol from Aloe vera using green solvents has been optimized. This process is crucial for its application in cosmetics and health foods. The extracted aloesol has shown antioxidant, antimicrobial, and non-toxic properties, which are beneficial for various industrial applications (Añibarro-Ortega et al., 2021).

Pharmacological Properties

Aloesol's pharmacological properties, including its anti-inflammatory, antimicrobial, and wound healing properties, are well-documented. This supports the traditional use of Aloe vera in treating skin injuries and digestive problems (Sánchez et al., 2020).

Anti-inflammatory Activity

Aloesol exhibits significant anti-inflammatory activity, as demonstrated in various models of inflammation. This property is particularly relevant in the context of arthritis and skin irritations (Lindsey et al., 2002).

Multiple Beneficial Effects

Aloesol has shown multiple protective effects against oxidative stress, inflammation, and apoptosis in cellular models. This suggests its potential as a prodrug for various pathological conditions (Wang et al., 2023).

properties

IUPAC Name

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aloesol

CAS RN

94356-35-1
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.5 - 189 °C
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
281
Citations
HJ Kim, S Parveen, J Lee, AHE Hassan… - Bulletin of the …, 2017 - Wiley Online Library
… barbadensis as a 8-C-glucosyl-(R)-aloesol and 8-C-glucosyl-7-O-methyl-(S)-aloesol respectively.10 In addition, metabolism of aloesin with fecal flora also afforded aloesol in a …
Number of citations: 5 onlinelibrary.wiley.com
CK Hoang, HTH Tran, HTN Tran, DT Hoang, CH Le - 2023 - researchsquare.com
• Background The use of natural products in cosmetics and pharmacy has dramatically increased in recent years, leading to the overexploitation of flora and fauna worldwide and …
Number of citations: 2 www.researchsquare.com
N Okamura, N Hine, S Harada, T Fujioka, K Mihashi… - Phytochemistry, 1996 - Elsevier
… Abstract--Three new chromone components, 8-C-glucosyl-7-O-methyl-(S)-aloesol, isoaloeresin D … -7-O-methyl-(S)-aloesol, isoaloeresin D and aloeresin E were shown to be 8-C-/3-D- …
Number of citations: 109 www.sciencedirect.com
N Okamura, N Hine, Y Tateyama, M Nakazawa… - Phytochemistry, 1997 - Elsevier
Three new chromone components were isolated from the gel of Aloe leaf. The structures of these compounds, which we have named 8-C-glucosyl-(S)-aloesol, 8-C-glucosyl-7-O-…
Number of citations: 45 www.sciencedirect.com
P Gramatica, M Gianotti, G Speranza, P Manitto - Heterocycles, 1986 - air.unimi.it
… Synthesis of aloesone and aloesol … Synthesis of aloesone and aloesol / P. Gramatica, M. Gianotti, G. … Synthesis of aloesone and aloesol …
Number of citations: 24 air.unimi.it
MK Park, JH Park, NY Kim, YG Shin… - … Journal of Plant …, 1998 - Wiley Online Library
… The content of 8-C-glucosyl-7-O-methyl-(S)-aloesol shows increased levels in the spring and summer, and decreased levels in the autumn and winter. In the case of A. arborescens (Fig…
QM CHE, T AKAo, M HATTORI, K KoBAsHI… - Chemical and …, 1991 - jstage.jst.go.jp
… metabolite B was determined as 7-hydroxy-2-(2’-hydroxypropyl)-5-methylchromone (aloesol). This compound was obtained as a racemic mixture ([01]D 0) though the optically active 2’S…
Number of citations: 32 www.jstage.jst.go.jp
N Okamura, M Asai, N Hine, A Yagi - Journal of Chromatography A, 1996 - Elsevier
… aloesol, isoaloeresin D and aloeresin E are the novel compounds which we found in Aloe barbadensis Miller [10]. In this report, we describe an application of this HPLC analysis for …
Number of citations: 149 www.sciencedirect.com
X Wu, S Yin, J Zhong, W Ding, J Wan, Z Xie - Fitoterapia, 2012 - Elsevier
… )-aloesol (3), isoaloeresin D (4), 8-C-glucosyl-(R)-aloesol (5), and aloesin (6) were isolated from the aqueous extract of Aloe barbadensis Miller. Their structures were determined on the …
Number of citations: 50 www.sciencedirect.com
車慶明, 赤尾光昭, 服部征雄, 小橋恭一… - Chemical and …, 1991 - jlc.jst.go.jp
… metabolite B was determined as 7-hydroxy-2-(2’-hydroxypropyl)-5-methylchromone (aloesol). This compound was obtained as a racemic mixture ([01]D 0) though the optically active 2’S…
Number of citations: 3 jlc.jst.go.jp

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